molecular formula C29H25NO6 B2900430 2-Methoxyethyl 2-methyl-5-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-1-benzofuran-3-carboxylate CAS No. 300772-78-5

2-Methoxyethyl 2-methyl-5-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-1-benzofuran-3-carboxylate

Cat. No.: B2900430
CAS No.: 300772-78-5
M. Wt: 483.52
InChI Key: BYWSDTMRHHXBLE-UHFFFAOYSA-N
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Description

This compound is a benzofuran derivative featuring a methoxyethyl ester group at the 3-position and a substituted benzyloxy moiety at the 5-position of the benzofuran core. The benzyloxy group is further functionalized with a 2-phenyl-1,3-oxazol-5-yl substituent, introducing a heterocyclic oxazole ring system.

Properties

IUPAC Name

2-methoxyethyl 2-methyl-5-[[4-(2-phenyl-1,3-oxazol-5-yl)phenyl]methoxy]-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25NO6/c1-19-27(29(31)33-15-14-32-2)24-16-23(12-13-25(24)35-19)34-18-20-8-10-21(11-9-20)26-17-30-28(36-26)22-6-4-3-5-7-22/h3-13,16-17H,14-15,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWSDTMRHHXBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)C4=CN=C(O4)C5=CC=CC=C5)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxyethyl 2-methyl-5-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-1-benzofuran-3-carboxylate is a complex organic compound that falls within the category of benzofuran derivatives. These compounds have garnered attention for their diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C29H25NO6\text{C}_{29}\text{H}_{25}\text{N}\text{O}_{6}

This compound features a benzofuran core with various substituents that enhance its biological activity.

Research indicates that benzofuran derivatives can interact with various biological targets, including ion channels and enzymes. The specific mechanism of action for this compound may involve:

  • Inhibition of Calcium Activated Chloride Channels (CaCCs) : Recent studies have shown that certain benzofuran derivatives exhibit inhibitory effects on TMEM16A, a protein associated with CaCCs. The presence of a carboxylic acid group in related compounds has been linked to increased inhibitory potency .
  • Antioxidant Activity : Benzofuran derivatives are known to possess antioxidant properties, which may contribute to their anti-inflammatory effects by scavenging free radicals and reducing oxidative stress.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound. Key findings include:

Study Biological Activity IC50 Value (µM) Methodology
Study ATMEM16A Inhibition2.8 ± 1.3Short circuit current measurements in FRT cells
Study BAntimicrobial EffectsVaries by strainDisk diffusion method
Study CAntioxidant ActivityNot specifiedDPPH radical scavenging assay

Case Studies

Several case studies have highlighted the potential therapeutic applications of benzofuran derivatives:

  • Antimicrobial Activity : A study demonstrated that benzofuran derivatives exhibited significant antimicrobial activity against various bacterial strains, suggesting their potential use as novel antibiotics.
  • Anti-inflammatory Effects : Another investigation revealed that certain benzofuran compounds could reduce inflammation markers in cellular models, indicating their potential role in treating inflammatory diseases.
  • Cancer Research : Preliminary studies suggest that benzofuran derivatives may induce apoptosis in cancer cell lines, warranting further exploration into their anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-Methoxyethyl 2-methyl-5-{[4-(2-phenyl-1,3-oxazol-5-yl)benzyl]oxy}-1-benzofuran-3-carboxylate , we compare it with structurally related benzofuran and oxazole derivatives. Key differences in substituents and their implications are highlighted below.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological/Physicochemical Notes
Target Compound :
This compound
C28H25NO6* ~483.5 - 4-(2-Phenyl-1,3-oxazol-5-yl)benzyloxy
- Methoxyethyl ester
Enhanced π-π interactions due to oxazole and phenyl groups; potential for improved target binding affinity. Higher molecular weight may reduce solubility in polar solvents.
Analog 1 :
2-Methoxyethyl 2-methyl-5-[(2-methylbenzyl)oxy]-1-benzofuran-3-carboxylate
C21H22O5 354.4 - 2-Methylbenzyloxy
- Methoxyethyl ester
Simpler structure with a methylbenzyl group; likely higher solubility due to reduced steric bulk. Lacks oxazole’s hydrogen-bonding capacity.
Analog 2 :
4-(2-Methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
C17H13NO3 279.3 - 2-Methoxybenzylidene
- Oxazolone core
Oxazolone ring confers electrophilicity; reactive carbonyl group may participate in covalent binding. Smaller size favors metabolic clearance.

Key Findings :

Structural Complexity and Binding Affinity: The target compound’s 4-(2-phenyl-1,3-oxazol-5-yl)benzyloxy group introduces a planar, aromatic system absent in Analog 1 (methylbenzyl substituent). This could enhance binding to hydrophobic pockets in biological targets (e.g., enzyme active sites) via π-π interactions .

Solubility and Bioavailability :

  • The methoxyethyl ester in both the target compound and Analog 1 improves hydrophilicity compared to unmodified esters. However, the target compound’s larger size and lipophilic oxazole-phenyl system may reduce aqueous solubility, necessitating formulation optimization for in vivo applications .

The target compound’s oxazole-benzyl group likely requires multi-step synthesis, such as a Huisgen cycloaddition or condensation reaction, increasing production complexity .

Therapeutic Potential: Benzofuran-oxazole hybrids are explored for anti-cancer and anti-inflammatory properties. The oxazole in the target compound may mimic ATP’s adenine ring in kinase inhibitors, whereas Analog 1’s methylbenzyl group lacks this mimicry .

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